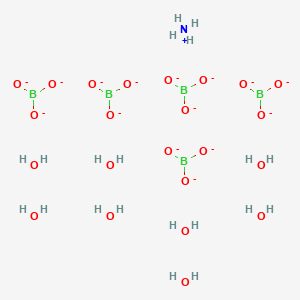
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure that includes a dioxolane ring and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol typically involves the reaction of o-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents may vary to ensure cost-effectiveness and environmental compliance.
化学反応の分析
Types of Reactions
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring and the hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species.
類似化合物との比較
Similar Compounds
- 2-Methyl-2-(o-tolyl)oxirane
- Methyl 2-oxo-2-(o-tolyl)acetate
Uniqueness
2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
特性
CAS番号 |
4379-18-4 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
[2-methyl-2-(2-methylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H16O3/c1-9-5-3-4-6-11(9)12(2)14-8-10(7-13)15-12/h3-6,10,13H,7-8H2,1-2H3 |
InChIキー |
RRJZBWCMQLDFRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2(OCC(O2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)


